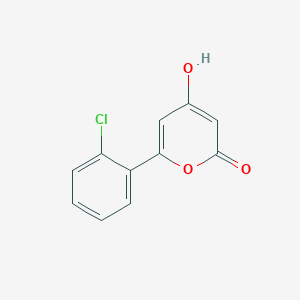

6-(2-Chlorophenyl)-4-hydroxy-2h-pyran-2-one

説明

6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one is a substituted pyran-2-one derivative characterized by a 2-chlorophenyl group at position 6 and a hydroxyl group at position 4. Pyran-2-ones are heterocyclic compounds with a six-membered ring containing one oxygen atom and a ketone group.

特性

IUPAC Name |

6-(2-chlorophenyl)-4-hydroxypyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-9-4-2-1-3-8(9)10-5-7(13)6-11(14)15-10/h1-6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSERLHBTVCBKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=O)O2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyranone ring. The reaction typically proceeds under reflux conditions in ethanol, and the product is isolated by recrystallization .

Industrial Production Methods

Industrial production of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

化学反応の分析

Reaction Mechanisms and Pathways

The chemical reactivity of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one can be inferred from analogous pyran-2-one derivatives in the literature. Key reaction pathways include:

1.1. Condensation with Carbonyl Compounds

Pyran-2-ones often participate in three-component condensation reactions with aldehydes and nucleophiles (e.g., thioacetamide). For example, 4-hydroxy-6-methyl-2H-pyran-2-one reacts with aryl aldehydes and thioacetamide under acidic conditions to form thioamide derivatives . A similar mechanism may apply to the target compound, where the hydroxyl group and carbonyl facilitate nucleophilic attack.

1.2. Multicomponent Reactions

The pyran-2-one core can engage in multicomponent reactions with aldehydes and amides. For instance, 4-hydroxy-6-methyl-2H-pyran-2-one reacts with arylglyoxal and acetamide to form pyrrolo[3,4-b]pyridine derivatives . This suggests that 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one could participate in analogous reactions, potentially forming fused heterocycles.

1.3. Substitution Reactions

The hydroxyl group at position 4 is susceptible to esterification or etherification . For example, methylation of hydroxyl groups in pyran-2-one derivatives is achieved using dimethyl sulfate in the presence of bases like potassium carbonate . The chlorophenyl substituent may influence regioselectivity in such reactions.

Spectroscopic Characterization

Spectroscopic data for similar pyran-2-one derivatives provide insights into the target compound’s structural features:

Reaction Conditions and Catalysts

Optimized conditions for pyran-2-one derivatives include:

科学的研究の応用

6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

類似化合物との比較

Structural Analogs and Substituent Effects

Substituent positions and functional groups significantly alter the physicochemical and biological properties of pyran-2-ones. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Chlorophenyl Position : The 2-chlorophenyl group in the target compound introduces steric hindrance and ortho-directing effects, unlike para-substituted analogs (e.g., 4-chlorophenyl in ), which exhibit different electronic environments.

Table 2: Reported Bioactivities of Analogs

Insights :

- Chlorophenyl-containing heterocycles (e.g., triazolothiadiazole in ) show enzyme inhibition, suggesting the target compound may also interact with similar biological pathways.

生物活性

6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one is a compound belonging to the pyran class, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one features a pyran ring substituted with a chlorophenyl group and a hydroxyl group. Its structure can be represented as follows:

Where:

- C1 : Pyran ring

- C2 : Hydroxyl group (–OH)

- C3 : Chlorophenyl group (–C6H4Cl)

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyran derivatives demonstrate potent activity against various Gram-positive and Gram-negative bacteria. In particular, 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one has been evaluated for its minimum inhibitory concentration (MIC) against bacterial strains, yielding promising results.

Table 1: Antimicrobial Activity of Pyran Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one | Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate | |

| Bacillus cereus | 25 | Weak |

The above table summarizes the antimicrobial effectiveness of the compound against selected bacterial strains.

Anticancer Activity

The anticancer potential of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one has been investigated through various in vitro studies. The compound has shown cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).

In one study, the compound exhibited an IC50 value of approximately 75 µM against HCT-116 cells, indicating significant cytotoxicity. Moreover, mechanisms of action include apoptosis induction through caspase activation, which is crucial for programmed cell death in cancer therapy.

Table 2: Cytotoxicity of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 75 | Caspase activation |

| MCF-7 | 80 | Apoptosis induction |

| NIH3T3 (normal) | >100 | Low toxicity |

Antioxidant Activity

The antioxidant properties of pyran derivatives are often evaluated using assays such as DPPH scavenging activity. Compounds like 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one have demonstrated effective free radical scavenging capabilities, contributing to their potential therapeutic applications.

Table 3: Antioxidant Activity

| Compound | DPPH Scavenging (%) at 100 µM |

|---|---|

| 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one | 85 |

| BHT (standard) | 90 |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study highlighted the effectiveness of various pyran derivatives against resistant bacterial strains. The findings suggested that modifications in the chlorophenyl group could enhance antimicrobial potency .

- Anticancer Mechanisms : Another research focused on the apoptotic pathways activated by pyran derivatives in cancer cells. It was found that compounds similar to 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one could inhibit CDK2 activity, leading to reduced cell proliferation .

- Antioxidant Evaluation : A comparative analysis of antioxidant activities indicated that this compound exhibits superior scavenging ability compared to traditional antioxidants like butylated hydroxytoluene (BHT), suggesting its potential use in formulations aimed at reducing oxidative stress .

Q & A

Q. What are the recommended synthetic routes for 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via one-pot multicomponent reactions, leveraging acid- or base-catalyzed cyclization. For example, a modified Biginelli reaction using 2-chlorobenzaldehyde, β-keto esters, and urea/thiourea derivatives under reflux in ethanol or methanol yields dihydropyranone scaffolds . Optimization studies suggest that yields (70–85%) depend on catalyst choice (e.g., HCl vs. Lewis acids) and reaction time (6–24 hours). Side products like regioisomers or decarboxylated derivatives may form if temperatures exceed 80°C .

Q. How should researchers validate the structural identity of 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one?

Combine spectroscopic and crystallographic methods:

- XRD : Resolves bond lengths and dihedral angles (e.g., C=O at 1.22 Å, Cl-C bond at 1.74 Å) .

- IR : Confirm hydroxyl (3400–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .

- NMR : Look for pyranone ring protons (δ 5.8–6.2 ppm for H-3 and H-5) and aromatic protons (δ 7.3–7.8 ppm for 2-chlorophenyl) .

Discrepancies in melting points or spectral data may indicate impurities, requiring column chromatography (silica gel, hexane/ethyl acetate) .

Q. What stability considerations are critical for handling this compound?

The compound is light-sensitive and prone to hydrolysis under acidic/basic conditions. Store in amber vials at 2–8°C under inert gas. Stability assays show degradation (<5%) over 30 days in dry DMSO but >20% in aqueous buffers (pH < 3 or >10) . Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can reaction mechanisms for 6-(2-Chlorophenyl)-4-hydroxy-2H-pyran-2-one synthesis be elucidated?

Mechanistic studies employ isotopic labeling (e.g., ¹⁸O in β-keto esters) and DFT calculations. For example, the formation of the pyranone ring proceeds via a keto-enol tautomerization followed by intramolecular cyclization, as evidenced by trapping intermediates with acetic anhydride . Kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps dependent on substituent electronic effects .

Q. What strategies resolve contradictions in biological activity data for this compound?

Contradictory bioactivity (e.g., antimicrobial IC₅₀ ranging from 10–50 µM) may arise from assay conditions. Standardize protocols:

- Use common reference strains (e.g., E. coli ATCC 25922).

- Control solvent effects (DMSO ≤1% v/v).

- Validate via dose-response curves and positive controls (e.g., ciprofloxacin) .

Structure-activity relationship (SAR) studies suggest chloro-substitution at the phenyl ring enhances membrane permeability but reduces solubility .

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

- Molecular docking : Screen against enzyme active sites (e.g., COX-2, PDB ID 1CX2) using AutoDock Vina. The chlorophenyl group shows hydrophobic interactions with Val523 .

- QM/MM simulations : Model nucleophilic attack at the carbonyl group to predict hydrolysis rates .

- ADMET prediction : Tools like SwissADME estimate moderate bioavailability (LogP ~2.8) but potential hepatotoxicity (via CYP3A4 inhibition) .

Q. What are the best practices for analyzing byproducts or degradation products?

Q. How should researchers design experiments to assess the compound’s photochemical behavior?

- UV-Vis spectroscopy : Monitor λmax shifts (e.g., 280 nm → 310 nm) under UV light (254 nm) to track photodegradation .

- EPR : Detect free radicals (e.g., hydroxyl radicals) using spin-trapping agents like DMPO .

- Quantum yield calculations : Determine using actinometry (ferrioxalate method) to quantify photoreactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。